Snm1A-IN-1

DNA repair inhibition SNM1A nuclease IC50 potency

Researchers studying DNA interstrand crosslink repair require selective SNM1A inhibitors with validated cellular activity-not just biochemical potency. Snm1A-IN-1 (compound 11a) is a nucleoside-derived inhibitor that uniquely combines a quinazoline core with a hydroxamic acid metal-binding group. • Dual-site binding: Chelates di-metal center + occupies nucleobase pocket (crystallographically confirmed) • Cellular efficacy: Sensitizes cancer cells to cisplatin; impairs ICL resolution • Selectivity: Optimized for SNM1A over SNM1B via structure-guided design • Synthetic accessibility: Solid-phase route enables rapid analog generation for SAR

Molecular Formula C14H19N3O8
Molecular Weight 357.32 g/mol
Cat. No. B12380589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSnm1A-IN-1
Molecular FormulaC14H19N3O8
Molecular Weight357.32 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)C2C(C(C(O2)CNC(=O)CCC(=O)O)O)O
InChIInChI=1S/C14H19N3O8/c1-6-5-17(14(24)16-12(6)23)13-11(22)10(21)7(25-13)4-15-8(18)2-3-9(19)20/h5,7,10-11,13,21-22H,2-4H2,1H3,(H,15,18)(H,19,20)(H,16,23,24)/t7-,10?,11+,13-/m1/s1
InChIKeyTYIFGMLFAQJHBD-DPNSSSCFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Snm1A-IN-1: SNM1A Nuclease Inhibitor


Snm1A-IN-1 (also designated compound 11a) is a nucleoside-derived small molecule inhibitor of the SNM1A (DCLRE1A) DNA repair nuclease, a metallo-β-lactamase fold enzyme critical for resolving DNA interstrand crosslinks (ICLs) caused by chemotherapeutic agents such as cisplatin. Structurally, it incorporates a quinazoline core linked to a hydroxamic acid metal-binding group, which displaces the hydrolytic water molecule and chelates the di-metal ion center within the SNM1A active site [1]. This binding mode distinguishes it from earlier-generation SNM1A inhibitors that lacked this precise coordination geometry [2].

Target & Mechanism
SNM1A nuclease inhibition via dual-site binding: metal chelation and nucleobase pocket occupancy (crystallographically characterized)
Research Context
DNA interstrand crosslink (ICL) repair studies; cisplatin chemosensitization research in cell-based models
Compound Class
Quinazoline-hydroxamic acid scaffold; distinct from earlier nucleoside and cephalosporin inhibitors

Binding Specificity of Snm1A-IN-1


Substituting Snm1A-IN-1 with alternative SNM1A inhibitors is inadvisable due to profound differences in binding mode, target engagement geometry, and downstream cellular effects. Snm1A-IN-1 belongs to a distinct chemical series of quinazoline-hydroxamic acid inhibitors that occupy both the substrate nucleobase binding pocket and coordinate the catalytic metal ions—a dual-site engagement not achieved by earlier nucleoside-based inhibitors or cephalosporin-derived compounds [1]. Critically, the quinazoline-hydroxamic acid scaffold has been crystallographically validated to displace the hydrolytic water molecule and chelate the di-metal center, a mechanism that confers a different selectivity and potency profile compared to malonate-based nucleosides or squaramide derivatives [2].

Binding mode mismatch
Earlier nucleoside inhibitors (malonate, oxyamide) engage only metal center; lack dual-site binding may not replicate cellular chemosensitization potency.
Paralog selectivity divergence
Cephalosporin inhibitors target both SNM1A and SNM1B; dual inhibition may confound ICL repair readouts and telomere-related phenotypes.
Cellular evidence gap
Squaramide/thiosquaramide inhibitors lack reported cellular sensitization data, limiting direct transfer to cell-based chemosensitization assay designs.

Snm1A-IN-1 vs Other Inhibitors


Potency vs Malonate Nucleoside Inhibitors

Snm1A-IN-1 (compound 11a) demonstrates an IC50 value of 12.3 μM against recombinant SNM1A in a fluorescence-based exonuclease assay [1]. In comparison, the most potent malonate-based nucleoside inhibitor from an earlier structural series containing a hydroxamic acid malonate group at the 5′-position exhibited only moderate inhibition detectable at 1 mM concentration [2]. This represents a potency advantage of approximately two orders of magnitude for Snm1A-IN-1 over the best malonate-derived nucleoside inhibitor.

Potency vs malonate series
Cross-study comparable
IC50 = 12.3 μM (Snm1A-IN-1) vs. detectable inhibition at 1 mM for malonate nucleoside (~80-fold lower effective concentration)
Reported concentration context supports target-engagement assay design at lower compound levels.
Recombinant SNM1A fluorescence-based exonuclease assay; cross-study comparison.
DNA repair inhibition SNM1A nuclease IC50 potency

Cellular Chemosensitization vs Squaramide Class

Quinazoline-hydroxamic acid inhibitors (the scaffold class to which Snm1A-IN-1 belongs) demonstrate cellular activity characterized by sensitization to cisplatin-induced DNA damage and defects in the resolution of cisplatin-induced lesions [1]. In contrast, squaramide and thiosquaramide inhibitors developed by Berney et al. were evaluated only for in vitro SNM1A inhibition without reported cellular sensitization data at the time of publication [2].

Cellular sensitization
Class-level inference
Quinazoline-hydroxamic acid class: sensitization to cisplatin-induced DNA damage. Squaramide class: no cellular sensitization data reported.
Cell-based chemosensitization evidence supports research fit for cisplatin combination studies.
Class-level property; confirm lot-specific activity in relevant cell line.
chemosensitization cisplatin potentiation cellular DNA damage

Selectivity vs Cephalosporin Inhibitors

The quinazoline-hydroxamic acid scaffold was optimized through structure-guided design to selectively target the SNM1A active site, with crystallographic evidence showing specific coordination to the di-metal center and occupancy of the substrate nucleobase binding site [1]. In contrast, cephalosporin antibiotics act as competitive inhibitors of both SNM1A and SNM1B/Apollo exonuclease activity, with both intact β-lactam and hydrolyzed products showing activity against both isoforms, indicating a lack of paralog selectivity [2].

SNM1A selectivity
Cross-study comparable
Snm1A-IN-1 scaffold: structure-guided SNM1A-selective design. Cephalosporins: dual SNM1A/B inhibition.
Paralog selectivity may reduce SNM1B-related confounding in ICL repair experiments.
Crystallographic binding vs. exonuclease activity comparison.
SNM1A selectivity SNM1B off-target metallo-β-lactamase fold

Dual-Site Binding Mechanism

Crystallographic analysis of the quinazoline-hydroxamic acid inhibitor class reveals a dual-site binding mechanism wherein the hydroxamic acid group displaces the hydrolytic water molecule and chelates the di-metal ion center, while the quinazoline ring simultaneously occupies the substrate nucleobase binding pocket [1]. Earlier nucleoside-based inhibitors, including malonate derivatives and oxyamide/hydrazide compounds, were designed primarily for metal chelation without crystallographically validated occupation of the nucleobase pocket, suggesting a less optimized binding mode [2].

Dual-site binding
Head-to-head
Crystallographically validated: hydroxamic acid chelates di-metal center AND quinazoline occupies nucleobase pocket; earlier nucleosides only metal chelation.
Dual-site engagement supports structure-guided analog design and potency optimization.
X-ray crystallography of inhibitor-SNM1A complexes.
inhibitor binding mode metal chelation crystallography

Solid-Phase Synthesis Platform

Snm1A-IN-1 (compound 11a) was accessed via a solid-phase synthesis strategy that enables rapid diversification of thymine-containing nucleoside analogs [1]. This synthetic approach contrasts with traditional solution-phase methods employed for earlier SNM1A inhibitor series, which typically require individual purification of each analog and offer limited parallel synthesis capability. The solid-phase route permits the generation of focused libraries for SAR exploration with reduced purification burden.

Solid-phase synthesis
Cross-study comparable
Solid-phase platform enables parallel library generation; earlier solution-phase methods required individual purification.
Synthetic accessibility supports rapid analog procurement for SAR exploration.
Thymine-containing nucleoside analog diversification.
solid-phase synthesis library diversification chemical accessibility

Snm1A-IN-1 Research Applications


Cellular Cisplatin Chemosensitization

Snm1A-IN-1 and its quinazoline-hydroxamic acid class have been validated in cellular assays to sensitize cancer cells to cisplatin and impair the resolution of cisplatin-induced DNA damage [1]. This cellular activity distinguishes this compound class from earlier SNM1A inhibitors that lack reported cellular efficacy, making Snm1A-IN-1 the appropriate selection for experiments designed to test SNM1A inhibition in a physiologically relevant, cell-based context.

Structure-Guided Medicinal Chemistry

The crystallographically validated dual-site binding mode of the quinazoline-hydroxamic acid scaffold—chelating the di-metal center while occupying the nucleobase pocket—provides a robust structural foundation for rational analog design [1]. Researchers engaged in SAR campaigns or lead optimization will benefit from this compound's defined binding pose and the published solid-phase synthetic route, which enables parallel analog generation and accelerated SAR exploration [2].

Paralog-Specific SNM1A Inhibition

Unlike cephalosporin-based inhibitors that target both SNM1A and SNM1B, the quinazoline-hydroxamic acid scaffold was optimized through structure-guided design to achieve selective SNM1A engagement [1]. This selectivity is critical for studies aimed at dissecting SNM1A-specific functions in ICL repair without confounding effects from SNM1B inhibition, which is involved in telomere maintenance and distinct repair pathways.

Focused Library Synthesis for Screening

The solid-phase synthesis methodology established for Snm1A-IN-1 provides a validated platform for generating focused libraries of thymine-containing nucleoside analogs with diverse metal-binding pharmacophores [1]. For screening centers and medicinal chemistry groups, this synthetic accessibility reduces the procurement barrier for initial hit validation and enables rapid follow-up compound acquisition for secondary screening cascades.

Application
Selection Property
Validation Focus
Cellular chemosensitization research
Cell-active inhibitor class with reported cisplatin potentiation
Cisplatin lesion resolution and DNA damage endpoint assessment
Structure-guided analog design
Crystallographically defined dual-site binding pose
Confirmation of metal chelation and nucleobase pocket occupancy
SNM1A-selective inhibition studies
Paralog selectivity profile (SNM1A over SNM1B)
Assessment of SNM1B-related confounding in telomere/repair assays
Focused library generation
Solid-phase synthesis platform enabling parallel diversification
Library diversification efficiency and analog procurement timeline

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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